molecular formula C5H9ClN4O B13128438 3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate

3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate

Cat. No.: B13128438
M. Wt: 176.60 g/mol
InChI Key: NNERAVBLXRNPAB-UHFFFAOYSA-N
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Description

3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate is a chemical compound with the molecular formula C5H7ClN4 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate typically involves the reaction of 3-chloro-4-methylpyridazine with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridazine oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridazine compounds.

Scientific Research Applications

3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylpyridazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    6-Hydrazinylpyridazine: Lacks the chlorine and methyl groups, affecting its chemical properties and reactivity.

Uniqueness

3-Chloro-6-hydrazinyl-4-methylpyridazinehydrate is unique due to the presence of both the chlorine and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

(6-chloro-5-methylpyridazin-3-yl)hydrazine;hydrate

InChI

InChI=1S/C5H7ClN4.H2O/c1-3-2-4(8-7)9-10-5(3)6;/h2H,7H2,1H3,(H,8,9);1H2

InChI Key

NNERAVBLXRNPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)NN.O

Origin of Product

United States

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